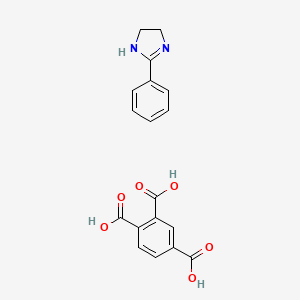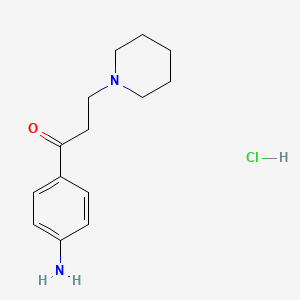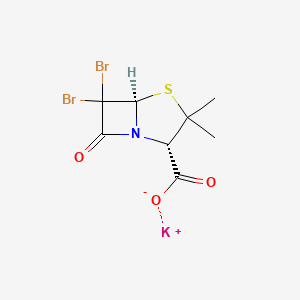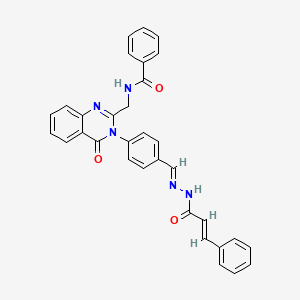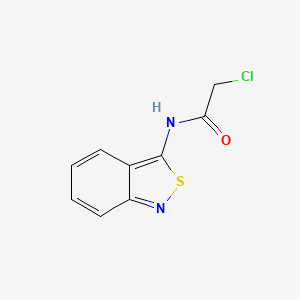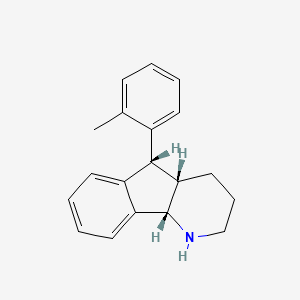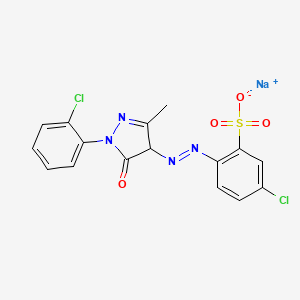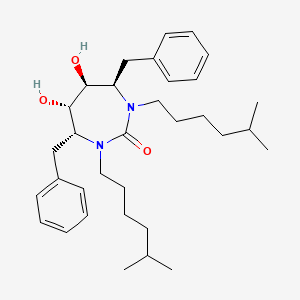
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the diazepinone core, followed by the introduction of the hexahydroxy and bis(phenylmethyl) groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and quality.
化学反应分析
Types of Reactions: 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce more saturated compounds.
科学研究应用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies. In medicine, its potential therapeutic properties are being explored, particularly in the areas of anti-cancer and anti-inflammatory research. Industrially, it could be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds: Similar compounds to 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- include other diazepinone derivatives and compounds with similar functional groups, such as hexahydroxy and bis(phenylmethyl) groups.
Uniqueness: What sets this compound apart from its analogs is its specific stereochemistry and the combination of functional groups, which confer unique properties and potential applications. Its ability to undergo a variety of chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.
属性
CAS 编号 |
179893-98-2 |
|---|---|
分子式 |
C33H50N2O3 |
分子量 |
522.8 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(5-methylhexyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H50N2O3/c1-25(2)15-11-13-21-34-29(23-27-17-7-5-8-18-27)31(36)32(37)30(24-28-19-9-6-10-20-28)35(33(34)38)22-14-12-16-26(3)4/h5-10,17-20,25-26,29-32,36-37H,11-16,21-24H2,1-4H3/t29-,30-,31+,32+/m1/s1 |
InChI 键 |
DRAQQTVGOMUDKD-ZRTHHSRSSA-N |
手性 SMILES |
CC(C)CCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
规范 SMILES |
CC(C)CCCCN1C(C(C(C(N(C1=O)CCCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





